molecular formula C13H14N2O2 B10935323 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B10935323
M. Wt: 230.26 g/mol
InChI Key: FRUCPXWMZQVQFW-AATRIKPKSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that features a pyrazole ring and a furan ring connected by a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-ylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or furan rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Lacks the dimethyl substitution on the pyrazole ring.

    (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one: Lacks the methyl substitution on the furan ring.

    (2E)-3-(1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one: Lacks both the dimethyl substitution on the pyrazole ring and the methyl substitution on the furan ring.

Uniqueness

The presence of both the dimethyl substitution on the pyrazole ring and the methyl substitution on the furan ring makes (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one unique. These substitutions can influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H14N2O2/c1-9-4-7-13(17-9)12(16)6-5-11-8-14-15(3)10(11)2/h4-8H,1-3H3/b6-5+

InChI Key

FRUCPXWMZQVQFW-AATRIKPKSA-N

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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